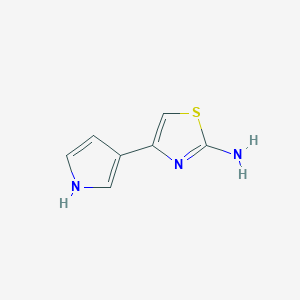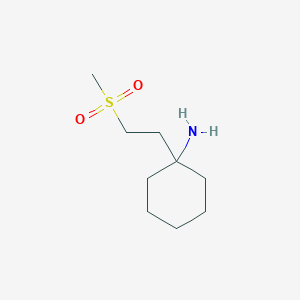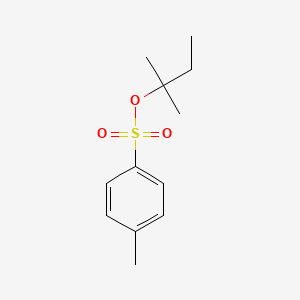
p-Dimethylaminoaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Dimethylaminoaniline dihydrochloride typically involves the methylation of p-phenylenediamine. One common method involves the reaction of p-phenylenediamine with dimethyl sulfate in the presence of sodium bicarbonate and water . The reaction is carried out at a controlled temperature, initially maintained at 18–22°C using an ice bath, and later raised to 60–65°C to complete the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: p-Dimethylaminoaniline dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
p-Dimethylaminoaniline dihydrochloride is widely used in scientific research due to its versatile properties :
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: It is used in biochemical assays and as a staining agent in microscopy.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of p-Dimethylaminoaniline dihydrochloride involves its interaction with specific molecular targets and pathways . It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function .
Comparison with Similar Compounds
N,N-Dimethyl-p-phenylenediamine: Similar in structure but differs in its specific applications and reactivity.
Tetramethyl-p-phenylenediamine: Another related compound with distinct properties and uses.
Uniqueness: p-Dimethylaminoaniline dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and applications in various scientific fields .
Properties
CAS No. |
103813-59-8 |
|---|---|
Molecular Formula |
C8H14Cl2N2 |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
1-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h3-6,9-10H,1-2H3;2*1H |
InChI Key |
PXJHVKRLFWZUNV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)NC.Cl.Cl |
Related CAS |
99-98-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)

![3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid](/img/structure/B13532223.png)




![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B13532241.png)



![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)


